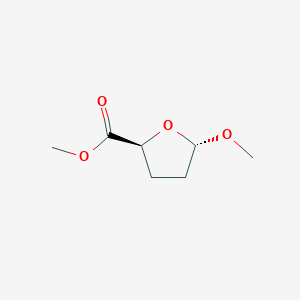
(2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate is an organic compound belonging to the class of tetrahydrofurans This compound is characterized by a tetrahydrofuran ring substituted with a methoxy group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 2,5-dihydrofuran.
Carboxylation: The carboxylate ester is introduced via esterification, typically using a carboxylic acid derivative and a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Methanol with acid or base catalysts.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
(2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2R,5R)-Methyl 5-methoxytetrahydrofuran-2-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of atoms.
Methyl 5-hydroxytetrahydrofuran-2-carboxylate: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
Ethyl 5-methoxytetrahydrofuran-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
(2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and carboxylate groups provides a versatile platform for further chemical modifications and applications in various fields.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C7H12O4 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
methyl (2S,5S)-5-methoxyoxolane-2-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-9-6-4-3-5(11-6)7(8)10-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Clave InChI |
COHZQESRLCZSAL-WDSKDSINSA-N |
SMILES isomérico |
CO[C@@H]1CC[C@H](O1)C(=O)OC |
SMILES canónico |
COC1CCC(O1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


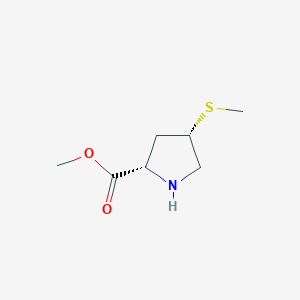
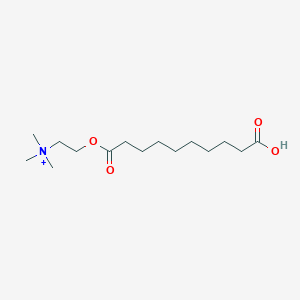

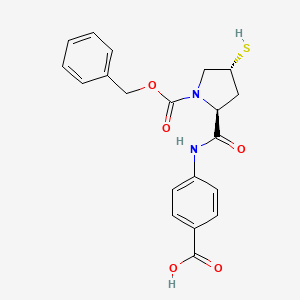
![3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal](/img/structure/B12863488.png)
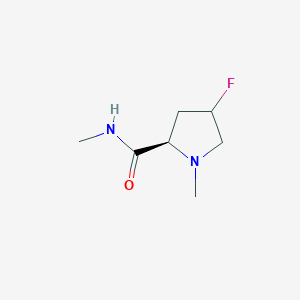
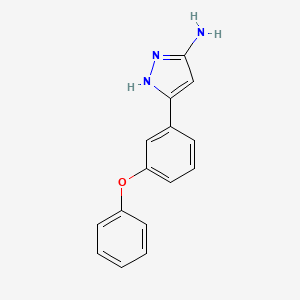
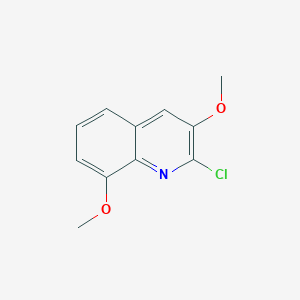
![1-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12863497.png)
![(12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone](/img/structure/B12863503.png)
![1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12863505.png)
![2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B12863506.png)
![2-(2-Bromobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12863518.png)
![7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12863520.png)
